molecular formula C13H17ClN2O B6592739 3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one CAS No. 2392-47-4

3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B6592739
CAS No.: 2392-47-4
M. Wt: 252.74 g/mol
InChI Key: JMYATZATBVYLGD-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloro group attached to a propanone moiety, which is further linked to a phenylpiperazine structure. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpiperazine with 3-chloropropanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Concentrated nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 3-azido-1-(4-phenylpiperazin-1-yl)propan-1-one.

    Reduction: Formation of 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-ol.

    Oxidation: Formation of nitro or sulfonic acid derivatives of the phenyl ring.

Scientific Research Applications

3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: It is used in research to understand the interaction of piperazine derivatives with various biological targets, including receptors and enzymes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block in the synthesis of other piperazine derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The chloro and carbonyl groups may also contribute to the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylpiperazin-1-yl)ethanone: Similar structure but with an ethanone moiety instead of propanone.

    3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methyl group on the piperazine ring.

    1-(4-Phenylpiperazin-1-yl)propan-2-one: Similar structure but with a propan-2-one moiety.

Uniqueness

3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to the presence of the chloro group, which can undergo various substitution reactions, and the propanone moiety, which provides different reactivity compared to ethanone or propan-2-one derivatives. The combination of these functional groups with the phenylpiperazine structure enhances its potential as a versatile intermediate in chemical synthesis and its pharmacological properties.

Properties

IUPAC Name

3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYATZATBVYLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289325
Record name 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2392-47-4
Record name 3-Chloro-1-(4-phenyl-1-piperazinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2392-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 60322
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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